BenchChemオンラインストアへようこそ!

(3R,4S)-3-amino-4-methylhexanoic acid

Peptide Stability Protease Resistance Peptidomimetic Design

This (3R,4S)-3-amino-4-methylhexanoic acid is a stereochemically defined beta-amino acid building block essential for reproducible solid-phase peptide synthesis and peptidomimetic design. Unlike racemic mixtures or incorrect stereoisomers, the (3R,4S) configuration ensures consistent protease resistance—a class-level property of beta-amino acids—and predictable conformational outcomes. In angiotensin II analogue studies, [Sar1,β-homoIle5]-AngII retains 29.2% pressor activity, validating its utility for balancing metabolic stability with pharmacological efficacy. Upon receipt, verify stereochemical identity via optical rotation ([α]D25 = +28 ± 2° in H2O). Procure only the pure (3R,4S) isomer to avoid uncontrolled variables in stability and folding experiments.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 75946-24-6
Cat. No. B3153483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-amino-4-methylhexanoic acid
CAS75946-24-6
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
InChIKeyJHEDYGILOIBOTL-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4S)-3-Amino-4-methylhexanoic Acid (CAS 75946-24-6): A Structurally Defined Beta-Amino Acid for Peptide Engineering and Procurement


(3R,4S)-3-Amino-4-methylhexanoic acid, also known as L-β-homoisoleucine, is a chiral non-proteinogenic beta-amino acid derivative characterized by a C7H15NO2 molecular framework (MW 145.20 g/mol) and defined (3R,4S) stereochemistry at its two chiral centers [1]. As a beta-amino acid, it features an amino group attached to the beta-carbon of the hexanoic acid backbone, a structural feature that distinguishes it from canonical alpha-amino acids and confers distinct conformational and metabolic properties . This compound is primarily utilized as a chiral building block in solid-phase peptide synthesis (SPPS), peptidomimetic design, and medicinal chemistry research, where its specific stereochemical configuration is critical for reproducible experimental outcomes and structural integrity .

Why Stereochemical and Structural Specificity of (3R,4S)-3-Amino-4-methylhexanoic Acid Cannot Be Assumed in Procurement


Substitution with generic or stereochemically undefined 3-amino-4-methylhexanoic acid mixtures is scientifically invalid because the compound possesses two chiral centers (C3 and C4), yielding four possible stereoisomers—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—each with distinct three-dimensional architectures and potentially divergent biological interactions . The (3S)-enantiomer, for instance, acts as an irreversible inhibitor of human ornithine aminotransferase, whereas the target (3R,4S) isomer is employed primarily as a structural building block without documented enzyme inhibition activity in this context . Furthermore, beta-amino acids as a class exhibit enhanced resistance to proteolytic degradation compared to alpha-amino acid counterparts, a property that is conformation-dependent and cannot be generalized across stereoisomers or unprotected racemic mixtures [1]. Procuring the incorrect isomer or a racemic mixture introduces uncontrolled variables that compromise peptide stability, target binding, and experimental reproducibility, directly undermining the scientific validity of downstream applications.

Quantitative Differential Evidence for (3R,4S)-3-Amino-4-methylhexanoic Acid Against Closest Analogs


Chymotrypsin Degradation Resistance: Beta-Amino Acid Backbone Confers Quantitative Proteolytic Stability Advantage

The target compound (3R,4S)-3-amino-4-methylhexanoic acid, as a beta-amino acid, confers substantial resistance to proteolytic degradation when incorporated into peptide sequences. In a comparative study of angiotensin II analogues, the [5-beta-homoisoleucine]-angiotensin II analogue exhibited very little or no degradation upon incubation with chymotrypsin for up to 3 hours [1]. In contrast, native angiotensin II (composed exclusively of alpha-amino acids) undergoes measurable degradation under identical conditions [1]. The study concludes that increasing the chain length by one carbon atom at position 5 (i.e., beta-homologation) directly increases resistance to chymotrypsin degradation [1]. This represents a class-level advantage of beta-amino acids over alpha-amino acid counterparts, with the (3R,4S) isomer providing the specific stereochemical scaffold for such modifications.

Peptide Stability Protease Resistance Peptidomimetic Design

In Vivo Pressor Activity Quantification: Beta-Homoisoleucine-Containing Angiotensin II Analogue Retains 29.2% Activity Relative to Native Peptide

In a direct head-to-head pharmacological comparison, the [1-sarcosine,5-beta-homoisoleucine]angiotensin II analogue (containing the beta-homoisoleucine residue at position 5) demonstrated 29.2% pressor activity relative to native angiotensin II in vagotomized, ganglion-blocked rats [1]. For context, the [5-beta-homoisoleucine] analogue without sarcosine substitution exhibited only 2.82% pressor activity [1]. This quantitative data establishes that beta-homoisoleucine substitution at position 5, when combined with appropriate N-terminal modification, can preserve a measurable fraction of biological activity while conferring the protease resistance advantages documented above. This represents a direct pharmacological comparison between a peptide containing the beta-amino acid scaffold and the native alpha-amino acid peptide.

GPCR Pharmacology Peptide Hormone Analogues Structure-Activity Relationship

Optical Rotation as Stereochemical Identity Verification: (3R,4S) Isomer Exhibits Distinct [α]D25 Value for Quality Control

The (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride salt exhibits a specific optical rotation of [α]D25 = +28 ± 2° (C=1 in H2O) or +28.7 ± 7° (C=1 in H2O) depending on the supplier's analytical specification . This reproducible chiral optical property serves as a critical quality control parameter for verifying stereochemical identity and enantiomeric purity. In contrast, the (3S,4S) isomer (CAS not specified in the same source) or racemic mixtures would exhibit different or null optical rotation values, providing a straightforward analytical method for distinguishing the target isomer from stereochemical contaminants or misidentified batches.

Chiral Purity Quality Control Analytical Characterization

Enzymatic Resolution Applicability: Racemic 3-Amino-4-methylhexanoic Acid Serves as Substrate for Aspergillus Acylase-Mediated Enantiomer Separation

Racemic 3-amino-4-methylhexanoic acid (as its N-acetate derivative) has been successfully resolved using Aspergillus acylase, demonstrating that the compound is a viable substrate for enzymatic resolution . The resolved enantiomers were subsequently converted to optically active forms of threo-4-methylheptan-3-ol, a pheromone component of Scolytus multistriatus . This established enzymatic resolution pathway provides a scalable biocatalytic route to obtain enantiomerically pure (3R,4S)-3-amino-4-methylhexanoic acid from racemic starting material, distinguishing it from analogs that may lack characterized enzymatic resolution protocols.

Chiral Resolution Biocatalysis Enantiomer Production

Optimal Research and Procurement Application Scenarios for (3R,4S)-3-Amino-4-methylhexanoic Acid


Design of Metabolically Stable Peptide Therapeutics and Peptidomimetics

Researchers developing therapeutic peptides requiring enhanced in vivo stability should prioritize (3R,4S)-3-amino-4-methylhexanoic acid as a beta-amino acid building block. Evidence demonstrates that beta-amino acid incorporation confers resistance to chymotrypsin degradation for up to 3 hours compared to alpha-amino acid counterparts [1]. This protease resistance is a class-level property of beta-amino acids [2], and the defined (3R,4S) stereochemistry ensures reproducible conformational outcomes when incorporated into peptide backbones. Procurement of the stereochemically pure isomer is essential, as substitution with racemic mixtures or incorrect stereoisomers would introduce uncontrolled variables in stability and folding studies.

Angiotensin II Receptor Pharmacology and GPCR Ligand Optimization

Investigators studying angiotensin II receptor pharmacology or developing GPCR-targeted peptide ligands can utilize (3R,4S)-3-amino-4-methylhexanoic acid to explore structure-activity relationships at position 5. Direct head-to-head data show that the [1-sarcosine,5-beta-homoisoleucine]angiotensin II analogue retains 29.2% pressor activity relative to native angiotensin II in vivo [1]. This quantifiable activity retention, combined with the demonstrated protease resistance, makes the compound valuable for optimizing the balance between metabolic stability and pharmacological efficacy in peptide hormone analogue design.

Quality Control and Stereochemical Identity Verification in Procurement

Procurement and quality assurance laboratories should utilize the documented optical rotation value ([α]D25 = +28 ± 2° to +28.7 ± 7° in H2O) [1] as a rapid analytical verification of stereochemical identity upon receipt of (3R,4S)-3-amino-4-methylhexanoic acid or its hydrochloride salt. This measurement distinguishes the target (3R,4S) isomer from racemic mixtures or alternative stereoisomers that would exhibit different optical activity, thereby preventing experimental failures attributable to stereochemical misassignment. This quality control checkpoint is particularly critical given the distinct biological profiles of different stereoisomers.

Biocatalytic Synthesis and Chiral Resolution Method Development

Researchers and process chemists engaged in biocatalytic synthesis or enzymatic resolution method development can employ racemic 3-amino-4-methylhexanoic acid as a model substrate. The established resolution of its N-acetate derivative using Aspergillus acylase [1] provides a validated reference point for developing new resolution protocols, comparing enzyme specificity across related substrates, or scaling up enantiomerically pure production of the target (3R,4S) isomer via biocatalytic routes. This application leverages the compound's characterized behavior in established enzymatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-3-amino-4-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.